molecular formula C5H7NO B6237288 2-azabicyclo[2.1.1]hexan-3-one CAS No. 1785611-04-2

2-azabicyclo[2.1.1]hexan-3-one

Cat. No. B6237288
CAS RN: 1785611-04-2
M. Wt: 97.1
InChI Key:
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Description

2-azabicyclo[2.1.1]hexan-3-one is a type of saturated bicyclic structure that is incorporated in newly developed bio-active compounds . It is playing an increasingly important role in the field of organic chemistry .


Synthesis Analysis

The synthesis of this compound involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic structure . This structure is valuable and has been incorporated in newly developed bio-active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .

Mechanism of Action

The mechanism of action of 2-azabicyclo[2.1.1]hexan-3-one involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .

Future Directions

The future directions for 2-azabicyclo[2.1.1]hexan-3-one involve further exploration of its synthetic accessibility . There is potential for the development of new 1,2-disubstituted bicyclo[2.1.1]hexane modules , which could open the gate to sp3-rich new chemical space .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azabicyclo[2.1.1]hexan-3-one involves the cyclization of a precursor compound containing a nitrogen and a carbonyl group. The cyclization reaction can be achieved through intramolecular nucleophilic addition of the nitrogen to the carbonyl group, followed by elimination of a water molecule. The precursor compound can be synthesized through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "sodium hydroxide", "methyl acetoacetate", "acetic anhydride", "sodium acetate", "ethanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-bromoethylamine hydrobromide by reacting ethylene oxide with hydrobromic acid", "Step 2: Conversion of 2-bromoethylamine hydrobromide to the corresponding primary amine by treatment with sodium hydroxide", "Step 3: Synthesis of the precursor compound by reacting the primary amine with methyl acetoacetate in the presence of acetic anhydride and sodium acetate", "Step 4: Cyclization of the precursor compound by heating with ethanol and hydrochloric acid, followed by neutralization with sodium bicarbonate", "Step 5: Isolation of the product by extraction with diethyl ether, drying over magnesium sulfate, and purification by distillation" ] }

CAS RN

1785611-04-2

Molecular Formula

C5H7NO

Molecular Weight

97.1

Purity

95

Origin of Product

United States

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